molecular formula C24H24N4O3S2 B11622652 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11622652
M. Wt: 480.6 g/mol
InChI Key: SYJUUXSKQZWNAL-UYRXBGFRSA-N
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Description

The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a structurally complex molecule with a pyrido[1,2-a]pyrimidin-4-one core. Key structural features include:

  • A 2-methoxyethylamino substituent at position 2, which may enhance solubility and metabolic stability compared to alkyl or hydroxyalkyl analogs .
  • A conjugated system across the pyrido-pyrimidinone and thiazolidinone moieties, likely influencing electronic properties and aromatic stability .

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O3S2/c1-15-6-8-17(9-7-15)14-28-23(30)19(33-24(28)32)13-18-20(25-10-12-31-3)26-21-16(2)5-4-11-27(21)22(18)29/h4-9,11,13,25H,10,12,14H2,1-3H3/b19-13-

InChI Key

SYJUUXSKQZWNAL-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCCOC)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCCOC)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent introduction of the thiazolidinone moiety. Key steps may include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazolidinone Moiety: This step may involve the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thiazolidinone derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

  • Pyrido-Pyrimidinone vs. Pyrazolo-Pyrimidinone: Compounds such as 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () replace the pyrido-pyrimidinone core with a pyrazolo-pyrimidinone system. This alteration reduces conjugation and may decrease aromatic stability, impacting binding interactions .
  • Bioisosterism with Quinolinone: highlights bioisosteric relationships between pyrido-pyrimidinone and 4-hydroxyquinolin-2-one cores, suggesting similar pharmacological profiles but differing electronic properties due to heteroatom positioning .

Substituent Variations

Thiazolidinone Substituents:
Compound Thiazolidinone Substituent Key Property Implications Reference
Compound A 3-(4-Methylbenzyl) Enhanced lipophilicity and steric bulk
Analog in 3-(1-Phenylethyl) Increased steric hindrance, reduced solubility
Analog in 3-Butyl Lower aromatic interaction potential
Amino Substituents:
Compound Position 2 Substituent Key Property Implications Reference
Compound A 2-Methoxyethylamino Improved solubility vs. hydroxyethyl analogs
Analog in 2-Hydroxyethylamino Higher polarity, metabolic oxidation risk
Analog in Allylamino Reactivity due to unsaturated bond

Physicochemical and Electrochemical Properties

  • Electrochemical Behavior: (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones () exhibit redox activity at the thioxo-thiazolidinone moiety, suggesting Compound A may share similar electrochemical stability or reactivity .
  • Aromaticity and Conjugation: The extended π-system in Compound A likely enhances stability compared to non-conjugated analogs, as discussed in aromatic compound studies () .

Biological Activity

The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O4S2C_{21}H_{26}N_{4}O_{4}S_{2} with a molecular weight of approximately 462.6 g/mol. The compound features a pyrido[1,2-a]pyrimidinone core, which is linked to a thiazolidine moiety. Its complex structure contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. In vitro studies indicate an IC50 value ranging from 0.84 to 1.39 μM for COX-2 inhibition .
  • Reduction of Prostaglandin E2 (PGE2) Levels : The compound exhibits a significant reduction in PGE2 levels, which is crucial for mediating inflammatory responses. Various analogs have demonstrated PGE2 reduction rates between 76% and 98%, depending on structural modifications .
  • Cellular Uptake and Membrane Permeability : Modifications in the side chains affect the compound's ability to permeate cellular membranes, influencing its overall efficacy in reducing inflammatory markers .

Biological Activity Data

Parameter Value/Description
Molecular Weight462.6 g/mol
Inhibition of COX-2IC50 = 0.84 - 1.39 μM
Reduction in PGE2 Levels76% - 98% (varies by analog)
Structure Activity RelationshipSignificant variations based on substituents

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects :
    A study evaluated several derivatives of the compound for their anti-inflammatory properties. Notably, compounds with bulky lipophilic substituents showed enhanced activity, with one analog achieving an EC50 value of 0.09 μM for PGE2 reduction, indicating potent anti-inflammatory potential .
  • Comparison with Other Compounds :
    In comparative studies with other thiazole derivatives, the compound demonstrated superior efficacy in reducing inflammatory markers while maintaining lower toxicity profiles . For instance, analogs with methoxy or naphthyl groups at specific positions exhibited better cellular activity than those with polar substituents.
  • Mechanistic Insights from Cellular Studies :
    Further investigations revealed that the compound’s mechanism involves modulation of signaling pathways associated with inflammation and pain perception, primarily through COX inhibition and subsequent PGE2 synthesis reduction .

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